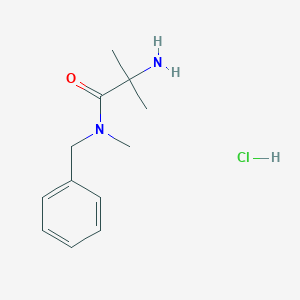

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic nomenclature of 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The parent compound name indicates a propanamide backbone with specific substitution patterns that define its chemical identity. The complete systematic name reflects the presence of an amino group at the 2-position, benzyl and methyl substituents on the nitrogen atom, and an additional methyl group at the 2-position of the propyl chain.

The molecular formula of this compound is established as C12H19ClN2O, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula encompasses both the organic base and the hydrochloride salt form, with the chlorine representing the chloride anion associated with the protonated amino group. The molecular weight is calculated as 242.74 grams per mole, reflecting the combined mass of all constituent atoms.

Properties

IUPAC Name |

2-amino-N-benzyl-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10;/h4-8H,9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIWDBAPKLKFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-93-4 | |

| Record name | Propanamide, 2-amino-N,2-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction between benzylamine and a suitable 2,2-dimethylpropanamide derivative. The process is generally conducted under controlled conditions using appropriate solvents and catalysts to optimize yield and purity.

Typical Synthetic Route

- Starting Materials : Benzylamine and 2,2-dimethylpropanoyl chloride or 2,2-dimethylpropanamide derivatives.

- Reaction Type : Nucleophilic acyl substitution where benzylamine attacks the carbonyl carbon of the amide precursor.

- Catalysts and Solvents : Common solvents include anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts or bases such as triethylamine or sodium hydroxide may be employed to facilitate the reaction.

- Reaction Conditions : Temperature control is critical, often maintained between 0–5°C initially to prevent side reactions and then allowed to warm to room temperature for completion. Reaction times vary from 12 to 24 hours depending on scale and conditions.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Benzylamine + 2,2-dimethylpropanoyl chloride | Formation of amide bond via nucleophilic substitution | Low temperature (0–5°C) to control reaction rate and avoid side products |

| 2 | Addition of base (e.g., triethylamine) | Neutralize HCl formed and drive reaction forward | Base amount is stoichiometrically controlled to optimize yield |

| 3 | Solvent: Anhydrous DMF or THF | Solubilizes reactants and stabilizes intermediates | Anhydrous conditions prevent hydrolysis |

| 4 | Work-up and purification | Extraction, washing, and recrystallization | Purification to remove unreacted starting materials and byproducts |

Optimization of Reaction Parameters

| Parameter | Optimal Range | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0–5°C (initial), then room temperature | Controls rate and selectivity; prevents side reactions |

| Solvent | Anhydrous DMF or THF | Enhances solubility and reaction kinetics |

| Reaction Time | 12–24 hours | Ensures complete conversion of starting materials |

| Base Equivalents | 1.0–1.2 equivalents | Neutralizes acid byproducts, avoids excess base side reactions |

Deviations from these parameters may lead to incomplete reaction, formation of side products such as unreacted benzyl halides or hydrolyzed intermediates, and reduced purity.

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). Carbon NMR identifies the amide carbonyl carbon (~170 ppm).

- Infrared Spectroscopy (IR) : Strong absorption near 1650 cm⁻¹ corresponds to the amide C=O stretch.

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular formula C12H19ClN2O (molecular weight 242.74 g/mol).

These techniques confirm the successful synthesis and purity of the compound.

Research Findings and Improvements

Process Optimization

- Slow addition of benzyl halide or acid chloride to the amine solution reduces dimerization and byproduct formation.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields.

- In-line monitoring using FTIR or HPLC enables real-time adjustments to reaction conditions, improving reproducibility and scale-up feasibility.

Computational Approaches

Quantum chemical calculations (e.g., Density Functional Theory) have been applied to predict transition states and optimize solvent and catalyst choices, improving reaction efficiency by 10–20% in yield.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | Benzylamine, 2,2-dimethylpropanoyl chloride |

| Reaction type | Nucleophilic acyl substitution |

| Solvents | Anhydrous DMF, THF |

| Catalyst/Base | Triethylamine, sodium hydroxide |

| Temperature | 0–5°C initially, then room temperature |

| Reaction time | 12–24 hours |

| Purification | Extraction, washing, recrystallization |

| Characterization | NMR, IR, MS |

| Yield optimization | Controlled addition, phase-transfer catalysts, in-line monitoring |

Chemical Reactions Analysis

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and identifier differences between 2-amino-N-benzyl-N,2-dimethylpropanamide hydrochloride and analogous compounds:

Key Observations:

Substituent Influence on Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to compounds with aliphatic substituents (e.g., isobutyl or cyclohexyl ). This property may improve membrane permeability in drug delivery applications.

Hydrochloride Salts :

- Most compounds in this class are hydrochloride salts, improving crystallinity and stability. However, dihydrochloride salts (e.g., ) may exhibit higher hygroscopicity.

Biological Activity

Overview

2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C12H18ClN

- CAS Number : 1220034-93-4

- Chemical Structure : The compound features an amine group, a benzyl moiety, and two dimethyl groups, which may influence its biological interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The presence of the amino and benzyl groups may enhance binding affinity and specificity towards these targets.

Potential Molecular Targets:

- Enzymes : May act as enzyme inhibitors or modulators.

- Receptors : Potential interactions with neurotransmitter receptors or other cellular proteins.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, studies on N-benzyl-2-acetamidoacetamides have shown potent anticonvulsant effects with effective doses comparable to established medications like phenytoin .

Antiparasitic Activity

The compound's structural analogs have been investigated for their antiparasitic properties. A related study identified potent benzamide derivatives that demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Some compounds showed in vitro EC50 values as low as 0.001 μM .

Study 1: Anticonvulsant Efficacy

In a study evaluating various N-benzyl derivatives, two specific compounds showed high potency in the maximal electroshock-induced seizure test. The effective doses were significantly lower than those required for phenytoin, indicating a promising profile for further development in treating epilepsy .

Study 2: Antiparasitic Screening

A phenotypic screen of a compound library revealed that certain benzamide derivatives exhibited strong antiparasitic activity against Trypanosoma brucei. These compounds were further optimized through medicinal chemistry to enhance their drug-like properties .

Research Findings Summary Table

Q & A

Q. What are the key steps in synthesizing 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride, and how do reaction conditions impact yield?

The synthesis typically involves nucleophilic substitution reactions. For example, starting materials like 2-amino propanoic acid derivatives and benzyl halides react under controlled alkaline conditions (e.g., sodium hydroxide as a base). Reaction parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents are critical. A table summarizing optimized conditions is provided below:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 0–5°C (initial) | Prevents side reactions | |

| Solvent | Anhydrous DMF | Enhances solubility | |

| Reaction Time | 12–24 hours | Maximizes conversion |

Deviations in these conditions may lead to byproducts like unreacted benzyl halides or hydrolyzed intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR : H NMR confirms the presence of the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and methyl groups (δ 1.2–1.5 ppm). C NMR identifies the amide carbonyl (δ ~170 ppm) .

- IR : Strong absorption at ~1650 cm corresponds to the amide C=O stretch .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H] at m/z consistent with the molecular formula (e.g., CHClNO) .

Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical anomalies, requiring purification via recrystallization or column chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS/CLP regulations:

- Avoid inhalation (P261) and direct contact (P262) using PPE (gloves, lab coat, fume hood) .

- Store in airtight containers at 2–8°C to prevent hydrolysis. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for nucleophilic substitution steps. For example, ICReDD’s approach combines reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalytic additives) . A workflow might include:

- In silico screening of leaving groups (e.g., Cl vs. Br) for benzylation efficiency.

- Solvent effect simulations to minimize activation energy.

- Experimental validation with iterative adjustments (e.g., 10–20% yield improvements) .

Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis?

Discrepancies may arise from:

- HPLC : Overestimation due to co-eluting impurities with similar retention times.

- Elemental Analysis : Underestimation from hygroscopicity or incomplete combustion. Methodological resolution :

- Combine orthogonal techniques (e.g., LC-MS for impurity profiling).

- Use Karl Fischer titration to quantify water content and adjust elemental analysis calculations .

Q. What strategies are effective for studying the compound’s bioactivity in enzyme inhibition assays?

- In vitro assays : Use recombinant enzymes (e.g., proteases) with fluorescence-based substrates. For example:

- Pre-incubate the compound with the enzyme (30 min, 37°C).

- Measure residual activity via fluorescence quenching (λ 340 nm, λ 450 nm) .

- Structure-Activity Relationship (SAR) : Modify the benzyl or dimethyl groups to assess steric/electronic effects on binding affinity. Data tables comparing IC values for analogs are critical .

Q. How can researchers address low yields in large-scale synthesis due to byproduct formation?

Common byproducts (e.g., dimerized intermediates) arise from excess benzyl halide. Solutions include:

- Process optimization : Slow addition of benzyl halide to the amine solution to control reactivity .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.